(4-Ethylphenyl)(4-fluorophenyl)methanamine
Overview
Description
(4-Ethylphenyl)(4-fluorophenyl)methanamine is an organic compound with the molecular formula C15H16FN It is a derivative of methanamine, featuring both ethyl and fluorophenyl groups attached to the central amine structure
Scientific Research Applications
(4-Ethylphenyl)(4-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(4-fluorophenyl)methanamine typically involves the reaction of 4-ethylbenzaldehyde with 4-fluorobenzylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(4-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(4-fluorophenyl)methanamine
- (4-Ethylphenyl)(4-chlorophenyl)methanamine
- (4-Ethylphenyl)(4-bromophenyl)methanamine
Uniqueness
(4-Ethylphenyl)(4-fluorophenyl)methanamine is unique due to the presence of both ethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, binding affinity, and overall behavior in various applications .
Properties
IUPAC Name |
(4-ethylphenyl)-(4-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10,15H,2,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJZPYRRQQJARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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